

A Technical Guide to the Physicochemical Properties of F-Phenibut

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Fluorophenyl)butanoic acid

Cat. No.: B1265496

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenibut, commonly known as F-Phenibut, is a fluorinated analog of phenibut and a potent and selective agonist for the GABA-B receptor.^[1] Its structural modification, the addition of a fluorine atom to the para position of the phenyl ring, significantly enhances its potency compared to its parent compound.^[2] This technical guide provides a comprehensive overview of the known physicochemical properties of F-Phenibut, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its chemical identity, physical characteristics, and solubility profile, supported by experimental protocols for their determination. Furthermore, it visualizes key concepts, including its primary signaling pathway and analytical workflows, to facilitate a deeper understanding of this compound for research and development purposes.

Chemical and Physical Properties

F-Phenibut, a derivative of the inhibitory neurotransmitter γ -aminobutyric acid (GABA), is chemically identified as 4-amino-3-(4-fluorophenyl)butanoic acid.^[3] The introduction of a fluorine atom to the phenyl ring distinguishes it from phenibut, leading to altered physicochemical and pharmacological characteristics.^[4]

Identification

Property	Value	Source(s)
IUPAC Name	4-amino-3-(4-fluorophenyl)butanoic acid	[3]
Synonyms	F-Phenibut, 4-Fluorophenibut, CGP-11130, β -(4-Fluorophenyl)-GABA	[1][2][5]
Chemical Formula	<chem>C10H12FNO2</chem>	[2]
Molecular Weight	197.21 g/mol	[2][3]
CAS Number	52237-19-1	[3]

F-Phenibut is also available as a hydrochloride (HCl) salt, which is often used in research settings due to its improved solubility and stability.[6]

Property	Value	Source(s)
Chemical Formula (HCl salt)	<chem>C10H12FNO2 · HCl</chem>	[7]
Molecular Weight (HCl salt)	233.7 g/mol	[7]
CAS Number (HCl salt)	1858241-03-8	[7]

Physical Properties

Property	Value	Source(s)
Appearance	White solid/crystalline powder	[2][7]
Melting Point	Not experimentally determined.	
Boiling Point	Not experimentally determined.	
pKa	Not experimentally determined.	
logP (Computed)	-1.5 (XLogP3)	[3]

Solubility

F-Phenibut hydrochloride exhibits solubility in various solvents, a critical factor for its application in experimental research.

Solvent	Solubility	Source(s)
Dimethylformamide (DMF)	25 mg/mL	[2][7]
Dimethyl sulfoxide (DMSO)	20 mg/mL	[2][7]
Ethanol	14 mg/mL	[2][7]
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL	[2][7]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols that can be applied to F-Phenibut.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a widely accepted technique for this determination.

Methodology:

- **Sample Preparation:** The F-Phenibut sample should be thoroughly dried and finely powdered to ensure uniform heat distribution.
- **Capillary Loading:** A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) approaching the expected melting point.

- Data Recording: The temperature range from the onset of melting (the appearance of the first liquid droplet) to the completion of melting (the sample is completely liquid) is recorded as the melting range.[8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid derivative like F-Phenibut, potentiometric titration is a standard method for pKa determination.

Methodology:

- Solution Preparation: A precise concentration of F-Phenibut is dissolved in deionized water.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Acidic Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each incremental addition of the titrant.
- Alkaline Titration: A fresh solution of F-Phenibut is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), with pH recorded at each step.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[10][11][12]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of F-Phenibut. A reversed-phase HPLC (RP-HPLC) method is suitable for this compound.

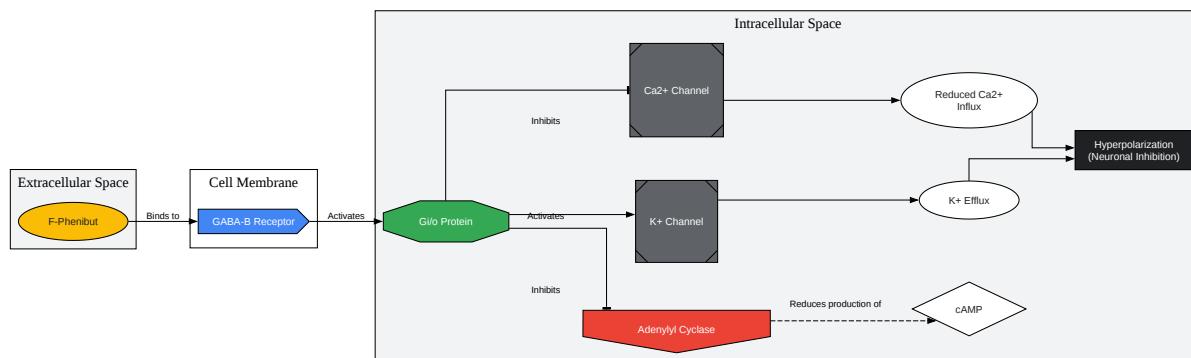
Methodology:

- Column: A C18 reversed-phase column is appropriate for separating F-Phenibut from potential impurities.

- **Mobile Phase:** A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution may be necessary to achieve optimal separation.
- **Sample Preparation:** F-Phenibut samples are accurately weighed and dissolved in the mobile phase or a compatible solvent.
- **Injection and Detection:** A specific volume of the sample solution is injected into the HPLC system. Detection can be performed using a UV detector at a wavelength where F-Phenibut exhibits absorbance or with a mass spectrometer (LC-MS) for higher sensitivity and specificity.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Quantification:** A calibration curve is constructed using standard solutions of F-Phenibut at known concentrations to quantify the amount in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS can also be used for the analysis of F-Phenibut, although challenges such as thermal degradation have been reported for the parent compound, phenibut. Derivatization is often employed to improve volatility and thermal stability.[\[16\]](#)[\[17\]](#)

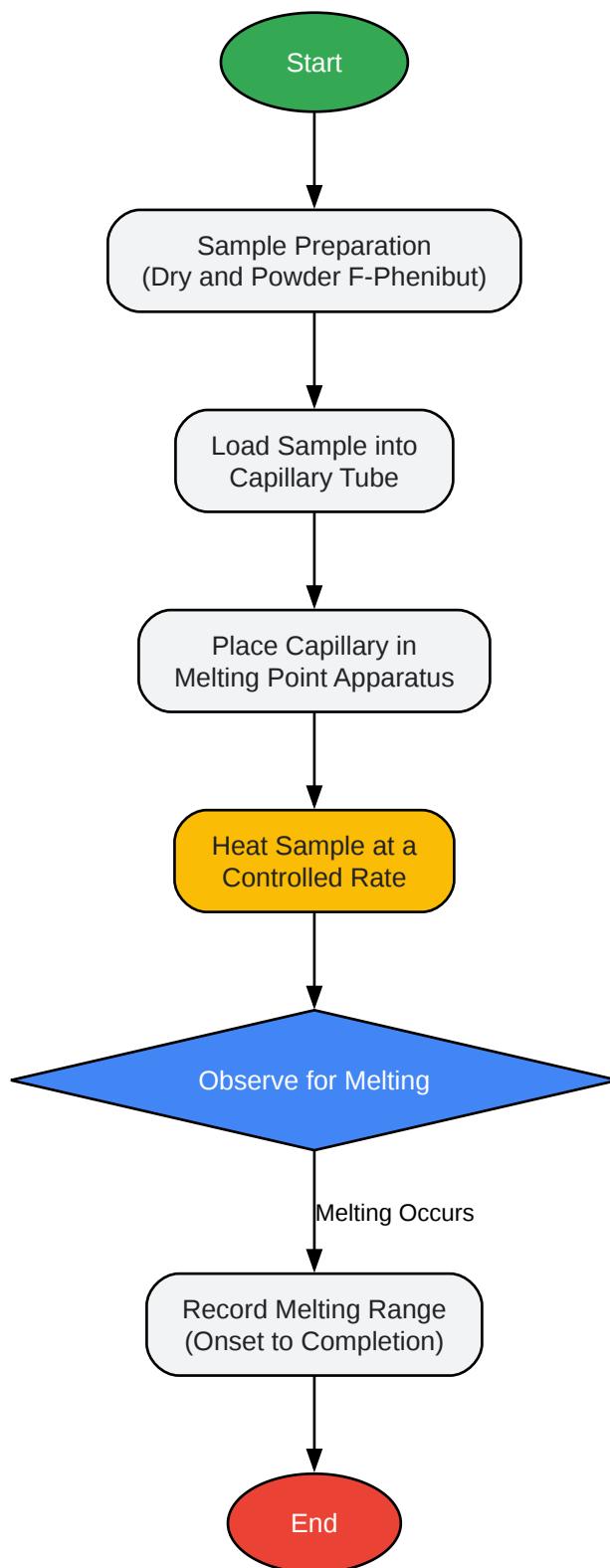

Methodology:

- **Derivatization:** The amine and carboxylic acid groups of F-Phenibut are derivatized, for example, by silylation (e.g., using BSTFA), to increase volatility and prevent thermal decomposition in the GC inlet.[\[16\]](#)
- **GC Separation:** The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the analyte from other components.
- **MS Detection:** The separated components are introduced into a mass spectrometer for detection and identification based on their mass spectra.
- **Data Analysis:** The resulting chromatogram and mass spectra are used to identify and quantify the derivatized F-Phenibut.

Visualizations

Signaling Pathway of F-Phenibut

F-Phenibut primarily acts as a selective agonist at the GABA-B receptor, a G-protein coupled receptor. Its binding initiates a signaling cascade that leads to neuronal inhibition.

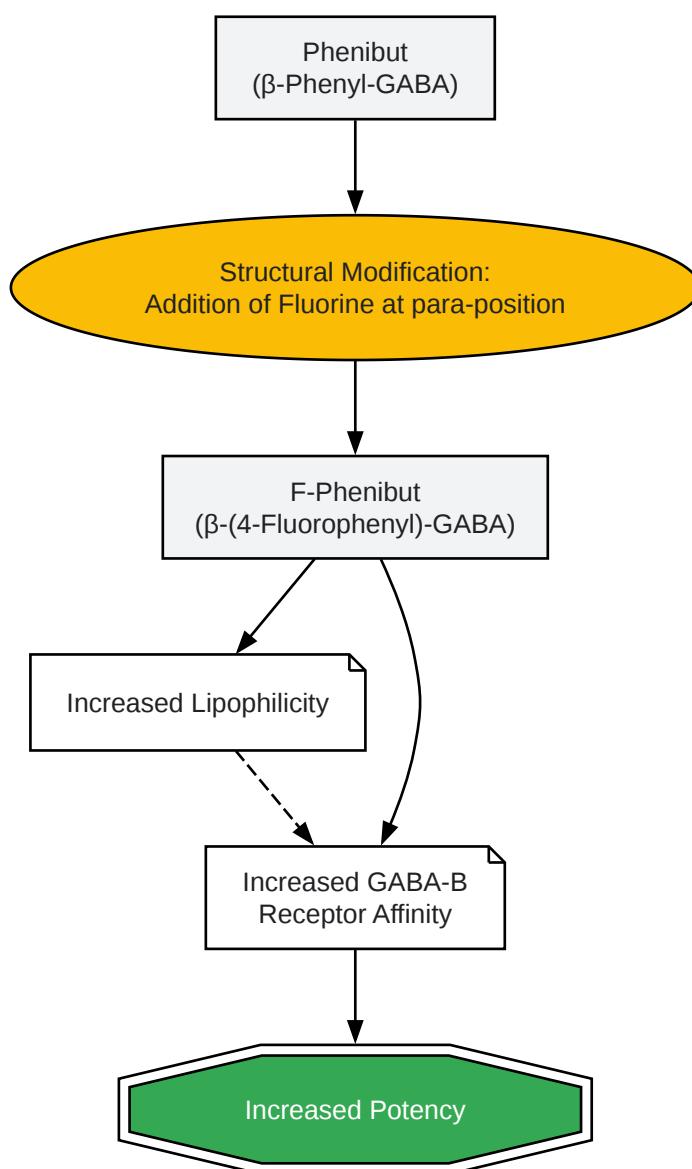


[Click to download full resolution via product page](#)

Caption: Signaling pathway of F-Phenibut via GABA-B receptor activation.

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of F-Phenibut using the capillary method.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of F-Phenibut.

Relationship Between Structure and GABA-B Receptor Affinity

The structural modification of phenibut to F-Phenibut significantly impacts its affinity for the GABA-B receptor.

[Click to download full resolution via product page](#)

Caption: Structure-activity relationship of F-Phenibut.

Conclusion

This technical guide consolidates the available physicochemical data for F-Phenibut, providing a critical resource for the scientific community. While key identifiers and solubility parameters are documented, a notable gap exists in the experimental determination of properties such as melting point, boiling point, and pKa. The outlined experimental protocols offer standardized methodologies to address these gaps. The enhanced potency of F-Phenibut, a direct consequence of its fluorination, underscores the importance of precise physicochemical characterization in understanding its pharmacological profile. Further empirical studies are essential to fully elucidate the properties of this potent GABA-B receptor agonist and to support its continued investigation in neuroscience and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbino.com [nbino.com]
- 5. China high grade Pharmaceuticals F-Phenibut/ 4-Fluorophenibut cas 52237-19-1 factory and suppliers | Theorem [theoremchem.com]
- 6. nbino.com [nbino.com]
- 7. caymanchem.com [caymanchem.com]
- 8. westlab.com [westlab.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 13. HPLC Method for Determination of Gamma-aminobutyric acid (GABA), Vigabatrin, Phenibut, Pregabalin, Baclofen on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
- 17. odebuplus.univ-poitiers.fr [odebuplus.univ-poitiers.fr]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of F-Phenibut]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265496#physicochemical-properties-of-f-phenibut\]](https://www.benchchem.com/product/b1265496#physicochemical-properties-of-f-phenibut)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com